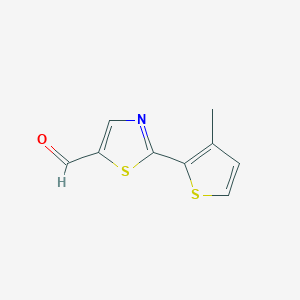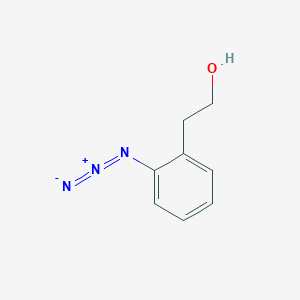
2-(2-Azidophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidophenyl)ethan-1-ol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated phenyl ethan-1-ol is reacted with sodium azide under suitable conditions to replace the halogen with an azide group .
Industrial Production Methods: While specific industrial production methods for 2-(2-Azidophenyl)ethan-1-ol are not widely documented, the general approach would involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like dichloromethane.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
2-(2-Azidophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Azidophenyl)ethan-1-ol largely depends on the functional groups present. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and drug development. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in various environments .
Comparison with Similar Compounds
2-Azidoethanol: Similar structure but lacks the phenyl ring.
2-(2-Azidophenyl)ethanol: Similar but with a different position of the hydroxyl group.
Phenyl azide: Lacks the ethan-1-ol moiety.
Uniqueness: 2-(2-Azidophenyl)ethan-1-ol is unique due to the combination of the azide group and the hydroxyl group attached to a phenyl ring. This combination allows for versatile reactivity, making it suitable for a wide range of applications in synthetic chemistry and bioconjugation .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(2-azidophenyl)ethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,12H,5-6H2 |
InChI Key |
FZCWOUWGGATOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


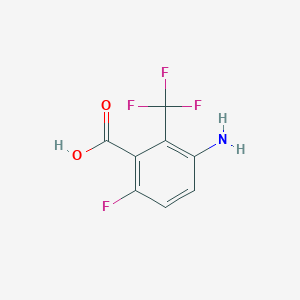
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
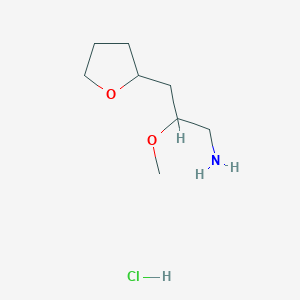
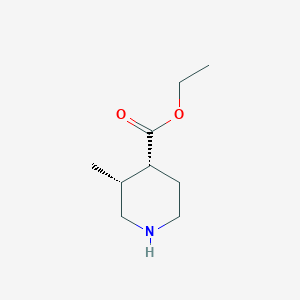
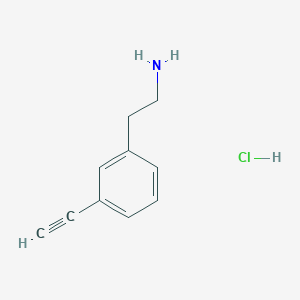
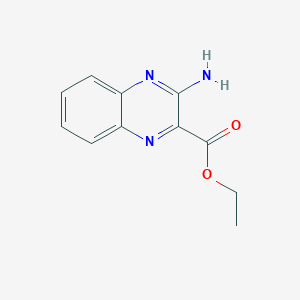
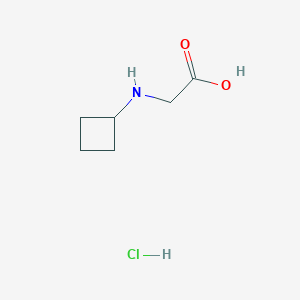
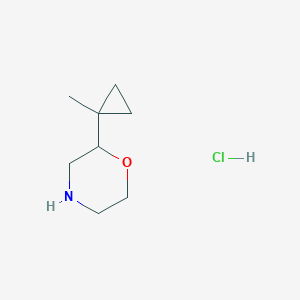
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
